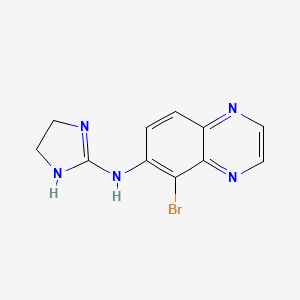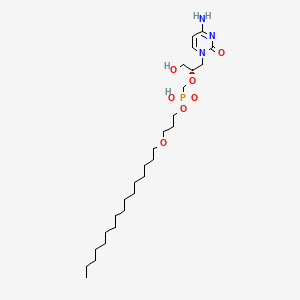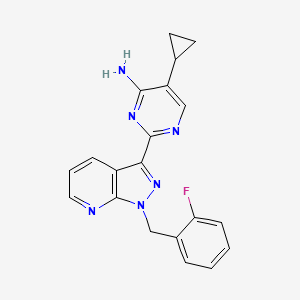
Bromobutide
Vue d'ensemble
Description
Bromobutide is a chemical compound with the formula C15H22BrNO . It is commonly used as a herbicide in Japan .
Synthesis Analysis
This compound is an amide-type herbicide that has strong herbicidal activity toward perennial weeds and annual weeds in paddy fields . The decrease of this compound amount in the soil was inferred as the first-order reaction .
Molecular Structure Analysis
The molecular weight of this compound is 312.245 . The IUPAC Standard InChI is InChI=1S/C15H22BrNO/c1-14(2,3)12(16)13(18)17-15(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,18) .
Physical And Chemical Properties Analysis
This compound is a white or yellowish crystalline solid . It has a water solubility of 3.54 mg/L and a logarithm of the octanol–water partition coefficient (log P OW) reported as 3.46 .
Applications De Recherche Scientifique
Comportement des herbicides dans les rizières
Le Bromobutide est utilisé comme herbicide dans les rizières. La recherche s'est concentrée sur la compréhension de son comportement dans l'eau et le sol des rizières après application. Des études ont montré que le this compound se dégrade en un métabolite débromé au fil du temps, la composition originale diminuant de manière significative dans les jours suivant l'application .
Dégradation et persistance
Le processus de dégradation du this compound et sa persistance dans l'environnement ont été étudiés de manière approfondie. Il a été détecté dans les sols de rizières jusqu'à 104 jours après l'application, son métabolite débromé persistant encore plus longtemps, jusqu'à 125 jours .
Formulation et dispersion herbicides
Le this compound fait également partie des formulations herbicides utilisées en agriculture. Sa dispersion et son efficacité lorsqu'il est appliqué selon différentes méthodes ont été évaluées afin d'optimiser son utilisation et de minimiser l'impact environnemental .
Safety and Hazards
Mécanisme D'action
Target of Action
Bromobutide is a dopamine antagonist . It primarily targets dopamine D2 receptors , which are found in the brain and are involved in a variety of functions such as motor activity, motivation, reward, and the release of various hormones .
Mode of Action
This compound interacts with its targets by binding to dopamine D2 receptors . This interaction inhibits the secretion of growth hormone from tumorigenic somatotroph cells or adenomas . The inhibition of growth hormone secretion is achieved by reducing the intracellular concentration of cyclic AMP (cAMP), which is facilitated by the coupling of DRD2 with Gi proteins . In normal individuals, the administration of this compound increases, rather than decreases, the release of growth hormone .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopamine signaling pathway . By binding to dopamine D2 receptors, this compound inhibits the production of cAMP, a key messenger in the transduction of signals from many hormones and neurotransmitters . This leads to a decrease in the secretion of growth hormone, thereby affecting the growth and development of cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of growth hormone secretion from tumorigenic somatotroph cells or adenomas . This results in the control of conditions such as acromegaly, a disorder caused by excessive production of growth hormone .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in paddy fields, the herbicide this compound was found to degrade to this compound-debromo via photochemical reaction and metabolism . The runoff ratios of the applied this compound from the paddy fields were calculated as 28 ± 16% . The respective mean values of the half-lives of this compound in the paddy water and the soil were 2.7 ± 0.34 days and 6.9 ± 2.6 days, respectively . These findings suggest that environmental conditions such as light exposure and soil composition can significantly impact the action and efficacy of this compound.
Propriétés
IUPAC Name |
2-bromo-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-14(2,3)12(16)13(18)17-15(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDDLAZXUYIVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(C)(C)C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058176 | |
| Record name | Bromobutide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74712-19-9 | |
| Record name | Bromobutide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74712-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromobutide [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074712199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromobutide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanamide, 2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOBUTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7II02Q363B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary site of action of Bromobutide?
A1: this compound inhibits acyl-ACP thioesterase (FAT), an enzyme crucial for lipid biosynthesis in plants. []
Q2: What are the downstream consequences of this compound's inhibition of FAT?
A2: Inhibiting FAT disrupts lipid biosynthesis, leading to the accumulation of acyl-ACP intermediates and a deficiency in essential fatty acids, ultimately inhibiting plant growth and causing weed death. []
Q3: Are there any other potential mechanisms of action attributed to this compound?
A3: While FAT inhibition is the primary mode of action, earlier studies suggest this compound might also interfere with other plant processes. This includes disrupting photosynthesis and amino acid synthesis, but further research is needed to confirm these secondary mechanisms. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H20BrNO, and its molecular weight is 298.20 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers primarily focus on metabolic pathways and ecological impacts, X-ray analysis confirms the R-configuration at the acid moiety of this compound as essential for its herbicidal activity. [] Detailed spectroscopic data may require further investigation in specialized databases.
Q6: Does this compound degrade under sunlight exposure?
A6: Yes, this compound undergoes photodegradation in water under sunlight. Its half-life ranges from approximately 11-13 weeks in distilled, seawater, and paddy field water but decreases to 1.3 weeks in a 2% acetone solution. []
Q7: What are the primary photodegradation products of this compound?
A7: this compound's photodegradation involves several pathways, including oxidation of the gem-dimethyl or tert-butyl group, hydroxylation of the phenyl ring, substitution of the bromine atom by a hydroxyl group, cleavage of the amide bond, and cleavage of the carbon-bromine or benzylic carbon-nitrogen bond. The phenyl ring and carbonyl carbon ultimately degrade to CO2. []
Q8: Does this compound exhibit any catalytic properties?
A8: The research primarily focuses on this compound's herbicidal activity and does not indicate any inherent catalytic properties. Its action stems from binding to and inhibiting the FAT enzyme rather than catalyzing a chemical reaction. []
Q9: Have any computational studies been conducted on this compound?
A9: While the provided research doesn't detail specific computational studies, quantitative structure-activity relationship (QSAR) models were used in the design of this compound and its analogs. These models linked the compound's structure to its herbicidal activity, guiding the development of more effective herbicides. []
Q10: How do structural modifications affect this compound's herbicidal activity?
A10: QSAR studies show that bulky substituents in both the acid and amine moieties of the N-benzylbutanamide scaffold, like those in this compound, significantly enhance herbicidal activity, potentially by hindering degradation mechanisms. []
Q11: Are there specific examples of how structural modifications impact this compound's activity against different weed species?
A11: Research shows that larger substituents at the acid moiety of this compound analogs improve activity against bulrush. Against purple nutsedge, larger steric bulk is beneficial, while haloalkyl substituents are detrimental. []
Q12: What is known about the formulation of this compound?
A12: this compound is often formulated as a granular product for paddy field application. Its formulation can influence its efficacy and environmental fate. For instance, researchers have explored incorporating it into suspension concentrates for water inlet application. []
Q13: Is there information available regarding specific SHE regulations for this compound?
A13: While the provided research doesn't detail specific regulations, this compound's presence in water resources is monitored in regions where it's used. [, , , ] This monitoring data informs risk assessments and potential regulatory actions to minimize environmental impacts.
Q14: How is this compound metabolized in rats?
A14: In rats, this compound is primarily metabolized through phenyl- and t-butyl oxidation, debromination, and glucuronidation. These metabolites are excreted in feces and urine. The debrominated product, debromo-bromobutide, is a significant metabolite. [, , ]
Q15: How does this compound behave in fish?
A16: Studies on killifish (Oryzias latipes) indicate that this compound and its debromo metabolite have relatively low bioconcentration factors. Both the parent compound and its metabolite are rapidly excreted by the fish. []
Q16: What is the efficacy of this compound against various paddy field weeds?
A17: This compound demonstrates excellent control over annual and perennial weeds in paddy fields, especially Monochoria vaginalis and Scirpus juncoides. It offers broad-spectrum weed control and is safe for rice plants under paddy conditions. [, , ]
Q17: Are there known cases of weed resistance to this compound?
A18: While the provided research doesn't explicitly mention this compound resistance, it highlights the emergence of sulfonylurea (SU) herbicide-resistant weeds in paddy fields. [, , ] The research suggests using this compound, with its distinct mode of action, as a component in mixtures to combat SU-resistant weeds effectively.
Q18: What is the toxicological profile of this compound?
A18: The research primarily focuses on this compound's environmental fate and herbicidal activity. While acute toxicity studies are typically conducted during pesticide development, this information is not detailed in the provided papers.
Q19: What is the environmental fate of this compound?
A20: this compound applied to paddy fields can enter water bodies through runoff. Studies have detected this compound and its debromo metabolite in river water and Lake Biwa, Japan, indicating its persistence and potential for aquatic exposure. [, , , ]
Q20: What are the primary routes of this compound degradation in the environment?
A21: this compound degrades through photolysis in water and microbial degradation in soil. The degradation pathways involve oxidation, debromination, and ultimately mineralization to carbon dioxide. [, ]
Q21: Are there concerns about this compound's impact on aquatic organisms?
A22: While this compound's bioconcentration in fish appears low, its presence in water bodies raises concerns about potential chronic effects on aquatic organisms. Further research is needed to fully understand its long-term ecological impacts. []
Q22: Are there alternative herbicides to this compound for paddy field weed control?
A23: Research suggests several alternative herbicides, including benzobicyclon, mesotrione, pyrimisulfan, penoxsulam, mefenacet, and fentrazamide, for controlling various paddy field weeds. [, , , ] The choice of herbicide depends on the weed spectrum, resistance patterns, and desired application timing.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)



![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B1667809.png)





![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B1667819.png)